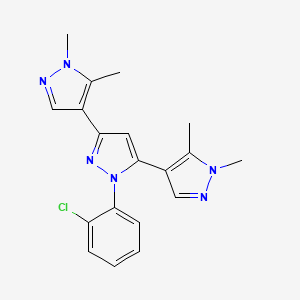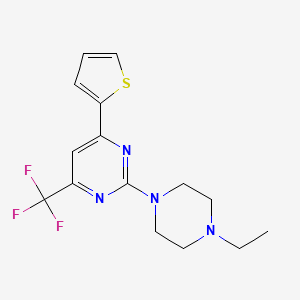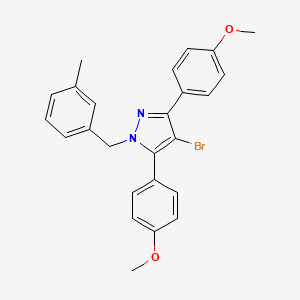![molecular formula C22H25N3O5 B10933392 2-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10933392.png)
2-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5210~2,6~]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3,4-dimethoxybenzyl bromide with a suitable hydrazine derivative under basic conditions to form the pyrazole ring.
Cyclization: The intermediate product undergoes cyclization with a suitable dione to form the tricyclic structure.
Final modifications: The final product is obtained after purification and any necessary modifications to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[1-(3,4-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- **4-[1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione derivatives
Uniqueness
The uniqueness of 4-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione lies in its tricyclic structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O5/c1-11-20(25-21(26)18-15-7-8-16(30-15)19(18)22(25)27)12(2)24(23-11)10-13-5-6-14(28-3)17(9-13)29-4/h5-6,9,15-16,18-19H,7-8,10H2,1-4H3 |
InChI Key |
OKUKLCFWJLYXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N3C(=O)C4C5CCC(C4C3=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate](/img/structure/B10933318.png)
![5-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933319.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B10933322.png)
![Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B10933327.png)
![[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10933335.png)
![N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(4-ethylphenyl)quinoline-4-carboxamide]](/img/structure/B10933342.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole](/img/structure/B10933344.png)
![Methyl ({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetate](/img/structure/B10933351.png)

![2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10933357.png)
![11,13-dimethyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10933360.png)
![N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933372.png)

